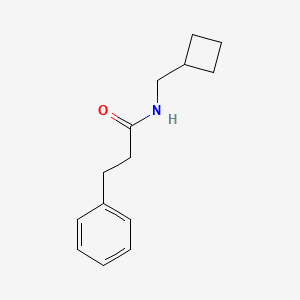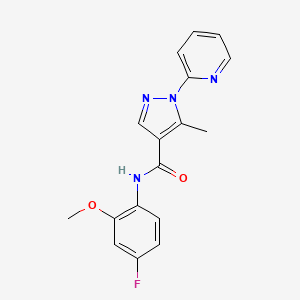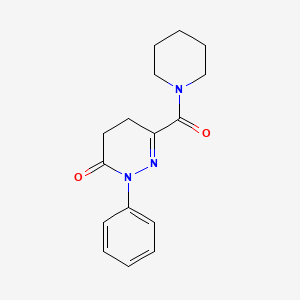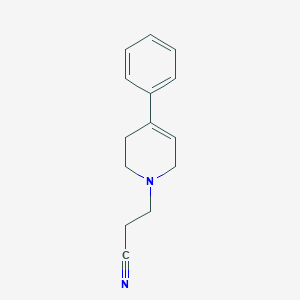![molecular formula C13H16FNO2S B7646051 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine](/img/structure/B7646051.png)
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is not fully understood, but it has been suggested that it works by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It has also been shown to activate certain signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is its potential anticancer properties, making it a valuable tool for cancer research. However, some limitations of this compound include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine. One potential direction is to further investigate its mechanism of action and identify specific targets in cancer cells. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, there is a need to investigate its potential use in the treatment of neurodegenerative diseases and other inflammatory conditions.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields, including cancer research, pharmacology, and biochemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, making it a valuable tool for scientific research. Further research is needed to fully understand its potential and explore its use in various applications.
合成法
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine has been synthesized using different methods, including the reaction of 4-(chloromethyl)thiomorpholine with 6-fluoro-4H-1,3-benzodioxin-8-ol in the presence of a base, such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography or recrystallization.
科学的研究の応用
This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c14-12-5-10(7-15-1-3-18-4-2-15)13-11(6-12)8-16-9-17-13/h5-6H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKKVYCQNLFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC3=C2OCOC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[2-(1H-indol-3-yl)ethyl]-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B7645971.png)

![N'-[(1S)-1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7646001.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)
![N-[(3S)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7646046.png)
![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)


